2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-
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Overview
Description
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane ring and a methoxyphenyl group. The (4S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- typically involves the formation of the spirocyclic ring system followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the methoxyphenyl group.
Scientific Research Applications
2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- has a variety of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The methoxyphenyl group can also participate in interactions with aromatic residues in proteins, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,5-diazaspiro[3.4]octan-1-one: This compound has a similar spirocyclic structure but with a benzyl group instead of a methoxyphenyl group.
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with a different substitution pattern on the ring system.
Uniqueness
The uniqueness of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)- lies in its specific stereochemistry and the presence of the methoxyphenyl group. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
(4S)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m0/s1 |
InChI Key |
UCKDFFJYLLLAAJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@]3(C2=O)CCCN3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3 |
Origin of Product |
United States |
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